molecular formula C13H12N2O5 B4036806 N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide

N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B4036806
M. Wt: 276.24 g/mol
InChI Key: IJTHKXLCWYQZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide is an organic compound characterized by its unique structure, which includes a furan ring substituted with a carboxamide group and a nitrophenyl moiety

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide typically involves the following steps:

    Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

    Furan Ring Formation: The construction of the furan ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Furans: Resulting from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and carboxamide group may also play roles in its activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-4-nitrophenyl)propanamide: Similar structure but with a propanamide group instead of a furan ring.

    2-methoxy-4-nitrophenyl isothiocyanate: Contains an isothiocyanate group instead of a carboxamide group.

Uniqueness

N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide is unique due to the presence of both a furan ring and a nitrophenyl moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-8-10(5-6-20-8)13(16)14-11-4-3-9(15(17)18)7-12(11)19-2/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTHKXLCWYQZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxy-4-nitrophenyl)-2-methylfuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.